molecular formula C18H34Cl3N3O B1391306 N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride CAS No. 1185296-85-8

N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride

Cat. No. B1391306
M. Wt: 414.8 g/mol
InChI Key: VAFRNACQOWJYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride is a useful research compound. Its molecular formula is C18H34Cl3N3O and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sulphur-Transfer Reagent in Reactions with Diamines : This compound has been utilized in the preparation of sulphur–nitrogen heterocycles. For example, Bryce (1984) used a related piperidine compound as a sulphur-transfer reagent in reactions with diamines, leading to the synthesis of various heterocycles, which are significant in medicinal chemistry and materials science (Bryce, 1984).

  • Ligand for Metal Complex Formation : Lehtonen and Sillanpää (2005) demonstrated the formation of dioxomolybdenum(VI) complexes using N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)-N,N'-dimethylethane-1,2-diamine as a ligand. Such complexes have applications in catalysis and as precursors for advanced materials (Lehtonen & Sillanpää, 2005).

  • Intramolecular Methyl Migration Studies : Zhang, Yao, and Guo (2008) studied the intramolecular methyl migration in protonated forms of this compound and similar diamines. This research is significant for understanding reaction mechanisms in organic synthesis (Zhang, Yao, & Guo, 2008).

  • Synthesis of Colloidal Stabilizers : Bazhin et al. (2013) used a derivative of N,N-dimethylethane-1,2-diamine in the synthesis of colloidal stabilizers for cadmium and zinc sulfide sols. This research is important for the development of stable colloidal systems in nanotechnology and materials science (Bazhin et al., 2013).

  • Synthesis of DNA Bis-intercalating Agents : Moloney, Kelly, and Mack (2001) investigated the synthesis of DNA bis-intercalating agents using derivatives of N,N-dimethylethane-1,2-diamine. This research is relevant for the development of novel therapeutic agents in cancer treatment (Moloney, Kelly, & Mack, 2001).

  • Synthesis of Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives of this compound for anti-Alzheimer's activity. Such research contributes to the development of new treatments for neurodegenerative diseases (Gupta et al., 2020).

  • Nickel(II) Complexes for Ethylene Oligomerization : Nyamato, Ojwach, and Akerman (2016) used derivatives of N,N-dimethylethane-1,2-diamine for the synthesis of nickel(II) complexes, which were then applied in ethylene oligomerization studies. This has implications in polymer science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).

  • Nitric Oxide Sensors Based on Copper(II) Complexes : Kumar, Kalita, and Mondal (2013) synthesized Cu(II) complexes with N-donor ligands derived from N,N-dimethylethane-1,2-diamine for use as nitric oxide sensors. This is significant for environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).

properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O.3ClH/c1-20(2)12-10-19-13-16-7-6-11-21(14-16)15-17-8-4-5-9-18(17)22-3;;;/h4-5,8-9,16,19H,6-7,10-15H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFRNACQOWJYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Reactant of Route 2
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Reactant of Route 3
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Reactant of Route 4
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Reactant of Route 5
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride
Reactant of Route 6
N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride

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